molecular formula C17H20N2O4 B2972912 2-((3-Hydroxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid CAS No. 1047683-23-7

2-((3-Hydroxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid

Cat. No.: B2972912
CAS No.: 1047683-23-7
M. Wt: 316.357
InChI Key: XGSOJHFXQLOTSQ-UHFFFAOYSA-N
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Description

2-((3-Hydroxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid is a synthetic organic compound with the molecular formula C17H20N2O4 and a molecular weight of 316.35 g/mol . This butanoic acid derivative features a naphthalen-2-ylamino group and a 3-hydroxypropylamino substituent, making it a molecule of interest in various chemical and pharmacological research areas. The structure suggests potential application as a building block or intermediate in the synthesis of more complex peptide-like molecules and heterocyclic compounds . Researchers utilize this compound and its structural analogs in the development of protease inhibitors and as a core scaffold in medicinal chemistry for probing enzyme active sites . The presence of the naphthalene ring system can be exploited in fluorescence-based studies or for investigating hydrophobic interactions within biological systems. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(3-hydroxypropylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c20-9-3-8-18-15(17(22)23)11-16(21)19-14-7-6-12-4-1-2-5-13(12)10-14/h1-2,4-7,10,15,18,20H,3,8-9,11H2,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSOJHFXQLOTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CC(C(=O)O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((3-Hydroxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, with the CAS number 1047683-23-7, is a novel compound that has garnered attention for its potential biological activities. This compound's structure includes key functional groups that may contribute to its pharmacological properties, including its interaction with biological systems and its therapeutic potential.

The molecular formula of this compound is C17_{17}H20_{20}N2_{2}O4_{4}, and it has a molecular weight of 316.35 g/mol. The structural features suggest potential interactions with various biological targets, which will be explored in the following sections.

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For example, derivatives containing similar functional groups have shown strong bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 3.91 µg/mL to 62.5 µg/mL for various strains .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)MBC (µg/mL)
Compound AS. aureus15.6231.25
Compound BS. epidermidis3.9115.62
Compound CE. coli62.5>2000

Cytotoxicity Studies

Cytotoxicity assessments have demonstrated that many derivatives related to this compound exhibit low toxicity to normal cell lines, suggesting a favorable safety profile for potential therapeutic applications. For instance, certain derivatives showed enhanced cell viability in assays against L929 cells at concentrations up to 100 µM .

Table 2: Cytotoxicity Results of Related Compounds

CompoundCell LineConcentration (µM)Viability (%)
Compound AL92950>100
Compound BHepG2100<50
Compound CA549200>100

The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways, potentially leading to altered cell proliferation and apoptosis in targeted cells.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study focused on the efficacy of related compounds against multi-drug resistant strains of S. aureus. The results indicated that certain derivatives maintained activity against these resistant strains, highlighting their potential as therapeutic agents in combating antibiotic resistance .
  • Cytotoxicity in Cancer Cells : Another study evaluated the cytotoxic effects of several derivatives on cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). Results showed that while some compounds induced significant cytotoxicity at higher concentrations, others promoted cell viability, suggesting a dual role depending on concentration and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound’s uniqueness lies in its substitution pattern:

  • Position 2: 3-hydroxypropylamino group (polar, hydroxyl enhances solubility).
  • Position 4: Naphthalen-2-ylamino group (bulky, hydrophobic).
Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 2) Substituents (Position 4)
Target Compound C17H19N3O5 ~345.35* 3-Hydroxypropylamino Naphthalen-2-ylamino
4-((4-Acetamidophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid C15H21N3O5 323.34 3-Hydroxypropylamino 4-Acetamidophenylamino
4-(2-Hydroxy-4-methylphenyl)-4-oxobutanoic acid C11H12O4 208.22 None 2-Hydroxy-4-methylphenyl

*Calculated based on structural similarity to .

Physicochemical Properties

  • Lipophilicity : The naphthyl group in the target compound increases hydrophobicity compared to the acetamidophenyl variant (), likely raising its logP value. This could enhance membrane permeability but reduce aqueous solubility.
  • Acidity: The butanoic acid moiety contributes to acidity (pKa ~4-5), while the hydroxypropyl group may act as a hydrogen bond donor, improving interaction with biological targets .

Q & A

Q. What are the established synthetic pathways for 2-((3-Hydroxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorophenyl analogs are synthesized via substitution of fluorine atoms in aromatic rings using amines under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . For the naphthalenylamino moiety, coupling reactions with activated esters (e.g., NHS esters) or carbodiimide-mediated amidation are recommended. Key factors include:
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Temperature : Controlled heating (60–90°C) minimizes side reactions.
  • Catalysts : Use of DMAP or HOBt improves coupling efficiency .

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) be systematically applied to confirm the structural integrity of this compound?

  • Methodological Answer :
  • FT-IR : Identify key functional groups:
  • Amide C=O stretch : ~1650–1700 cm⁻¹.
  • Hydroxypropyl -OH stretch : ~3200–3600 cm⁻¹ (broad) .
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC:
  • Naphthalene protons : δ 7.2–8.5 ppm (multiplet).
  • Oxobutanoic acid carbonyl : δ ~170–175 ppm (¹³C) .
  • X-ray crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictory reports on the biological activity of derivatives of this compound?

  • Methodological Answer :
  • Standardized bioassays : Replicate studies using identical cell lines (e.g., HEK-293 for cytotoxicity) and protocols (e.g., MTT assay at 48 hrs).
  • Purity validation : Use HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) to ensure ≥95% purity, as impurities can skew bioactivity results .
  • Dose-response curves : Compare EC₅₀ values across studies to identify outliers due to concentration-dependent effects .

Q. How can computational chemistry methods be integrated with experimental data to predict the compound's stability under varying pH conditions?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Model protonation states (e.g., using AMBER force fields) at pH 2–10 to assess conformational stability.
  • DFT calculations : Calculate pKa values for ionizable groups (e.g., oxobutanoic acid -COOH, hydroxypropyl -OH) using Gaussian09 at the B3LYP/6-31G* level .
  • Experimental validation : Perform pH-dependent stability assays (HPLC monitoring over 24 hrs) in buffers (pH 3–9) .

Q. What methodologies are suitable for evaluating the environmental fate of this compound in aquatic systems?

  • Methodological Answer :
  • Biodegradation assays : Use OECD 301D test (closed bottle test) with activated sludge to measure half-life.
  • Adsorption studies : Determine soil-water partition coefficients (Kd) via batch equilibrium experiments .
  • Photolysis : Expose to UV light (λ = 254 nm) and monitor degradation via LC-MS/MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values for this compound?

  • Methodological Answer :
  • Solvent screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol using nephelometry.
  • Temperature control : Ensure measurements at 25°C ± 0.5°C to avoid thermal artifacts.
  • Aggregation checks : Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions .

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